1-Pyrazin-2-ylpiperidin-4-amine

説明

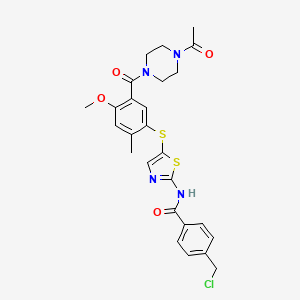

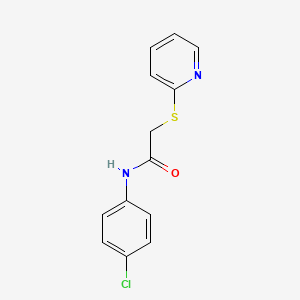

1-Pyrazin-2-ylpiperidin-4-amine is a chemical compound that has gained significant attention in various fields of research due to its diverse biological activities and potential applications. It is also known as N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Pyrazin-2-ylpiperidin-4-amine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

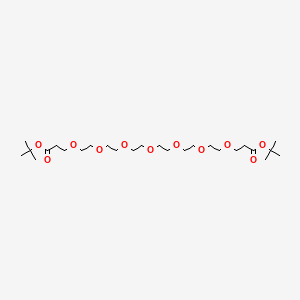

The molecular structure of 1-Pyrazin-2-ylpiperidin-4-amine is represented by the formula C9H14N4 . The InChI code for this compound is 1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H .科学的研究の応用

Pyrazines in Food Science

Pyrazines are notable for their contribution to the aroma and flavor in food products. The Maillard reaction, a key process in food science, synthesizes pyrazines, enhancing flavors during food processing. Control strategies for pyrazine generation include using new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound, which promotes pyrazine formation in model systems (Yu et al., 2021).

Chemistry and Synthesis of Heterocycles

Pyrazine derivatives serve as building blocks for synthesizing a wide range of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, for instance, underlines the versatility of pyrazine derivatives in creating various classes of heterocyclic compounds and dyes. This highlights the significant potential for "1-Pyrazin-2-ylpiperidin-4-amine" in synthetic chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Properties

The broad range of pharmacological properties observed in pyrazine derivatives, from antimicrobial to anticancer activities, suggests a fertile ground for exploring "1-Pyrazin-2-ylpiperidin-4-amine" in pharmaceutical research. Various pyrazine derivatives have been patented for their potential as active compounds in medicine, indicating the therapeutic relevance of pyrazine structures (Ferreira & Kaiser, 2012).

Environmental Applications

Amine-functionalized sorbents, which could include "1-Pyrazin-2-ylpiperidin-4-amine" derivatives, demonstrate promising results in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficacy of these sorbents at low PFAS concentrations points to potential environmental remediation applications, especially in treating municipal water and wastewater (Ateia et al., 2019).

Fine Organic Synthesis

Amino-1,2,4-triazoles, closely related to pyrazine derivatives, serve as raw materials in the fine organic synthesis industry, creating products for agricultural, pharmaceutical, and high-energy materials applications. This underscores the versatile nature of nitrogen-containing heterocycles in industrial and applied chemistry, suggesting potential uses for "1-Pyrazin-2-ylpiperidin-4-amine" in diverse chemical synthesis contexts (Nazarov et al., 2021).

作用機序

Target of Action

It is known that pyrazinamide, a compound with a similar structure, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its analogs have shown significant anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Pyrazinamide, a structurally related compound, is known to act differently from common antibiotics by inhibiting multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme a required for persister survival .

Result of Action

Related compounds have shown significant activity againstMycobacterium tuberculosis .

特性

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUKRCSLWXOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)

![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)